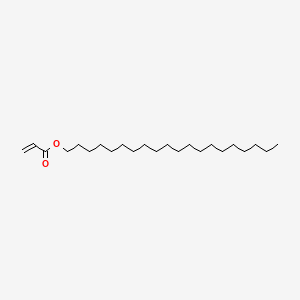

Icosyl acrylate

Description

Contextualization within the Field of Long-Chain Alkyl Acrylate (B77674) Monomers

Icosyl acrylate belongs to the family of long-chain alkyl acrylates, which are monomers used to synthesize polymers with unique properties. google.combyjus.combritannica.com These monomers are characterized by an acrylate functional group and a long alkyl side chain. The length of this alkyl chain has a profound impact on the properties of the resulting polymers. researchgate.netrsc.org Polymers derived from long-chain alkyl acrylates are often described as "comb-like" or "brush-like" polymers, where the long alkyl side chains extend from the polymer backbone, resembling the teeth of a comb. techscience.cnresearchgate.net This structure allows for the formation of ordered, crystalline domains of the side chains, which significantly influences the thermal and mechanical properties of the material. techscience.cnnih.gov

The general structure of an alkyl acrylate is a vinyl group attached to a carbonyl carbon of an ester group. google.com In the case of this compound, the alkyl group is an icosyl group (C20H41). The presence of this long, hydrophobic side chain imparts distinct characteristics to the polymers it forms, making it a subject of interest for creating materials with tailored properties. researchgate.net

Historical Development and Contemporary Significance of this compound Research

The study of poly(n-alkyl acrylates) has a history dating back to the mid-20th century, with early research focusing on the relationship between the length of the alkyl side chain and the physical properties of the polymer, such as the glass transition temperature. osti.gov The synthesis of alkyl acrylates is typically achieved through the esterification of acrylic acid with the corresponding alcohol. evitachem.comresearchgate.net In the case of this compound, this involves reacting acrylic acid with icosanol (a 20-carbon alcohol). evitachem.com

In recent decades, interest in long-chain alkyl acrylates, including this compound, has grown due to their application in creating functional polymers. mdpi.com Contemporary research often focuses on the copolymerization of this compound with other monomers to create materials with specific functionalities. ontosight.ai For example, research has explored the use of copolymers containing this compound as additives to improve the flow of crude oil by modifying wax crystal formation. The long alkyl chains of the this compound component are thought to interact with the paraffin (B1166041) in the crude oil, inhibiting the formation of large wax crystals.

Fundamental Academic Motivations for Investigating this compound Systems

The primary academic motivation for studying this compound and other long-chain alkyl acrylates lies in understanding the structure-property relationships in comb-like polymers. researchgate.netosti.gov The long, flexible icosyl side chains can crystallize independently of the polymer backbone, leading to materials with both crystalline and amorphous domains. nih.gov This side-chain crystallization is a key area of academic inquiry, as it significantly affects the material's melting temperature, stiffness, and permeability. nih.govgoogle.com

Researchers are particularly interested in how varying the length of the alkyl side chain influences these properties. researchgate.net The 20-carbon chain of this compound provides a specific data point in a homologous series of poly(n-alkyl acrylates), allowing for systematic studies on the effects of side-chain length. osti.gov These fundamental investigations aim to develop a deeper understanding of polymer physics, including phase transitions, crystallization kinetics, and the self-assembly of macromolecules. This knowledge is crucial for designing new materials with precisely controlled properties for a wide range of applications. The ability to tune properties by simply changing the length of the alkyl side chain makes these monomers versatile tools for polymer scientists. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C23H44O2 |

| Molecular Weight | 352.59 g/mol |

| Appearance | Not specified in results |

| Boiling Point | 428.6°C at 760 mmHg |

| Flash Point | 166°C |

| Density | 0.866 g/cm³ |

Properties

CAS No. |

48076-38-6 |

|---|---|

Molecular Formula |

C23H44O2 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

icosyl prop-2-enoate |

InChI |

InChI=1S/C23H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h4H,2-3,5-22H2,1H3 |

InChI Key |

NGYRYRBDIPYKTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=C |

Origin of Product |

United States |

Synthesis Methodologies for Icosyl Acrylate Monomer and Its Derivatives

Conventional Esterification Routes for Icosyl Acrylate (B77674) Synthesis

The primary methods for synthesizing icosyl acrylate involve direct esterification or transesterification, which are well-established techniques for producing various alkyl acrylates.

Acid-Catalyzed Esterification Processes

Direct esterification is a fundamental process for producing this compound. This method involves the reaction of acrylic acid with 1-icosanol in the presence of an acid catalyst. To achieve high conversion rates, the water formed during the reaction must be continuously removed, typically through azeotropic distillation. The general reaction is as follows:

CH₂=CHCOOH + CH₃(CH₂)₁₉OH ⇌ CH₂=CHCOO(CH₂)₁₉CH₃ + H₂O

Various strong acids are employed to catalyze this reaction. Sulfuric acid is frequently used due to its strong dehydrating nature and ability to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net Other common homogeneous catalysts include hydrochloric acid and p-toluenesulfonic acid (p-TsOH). researchgate.netgoogle.com The reaction temperature is a critical parameter, with studies on similar long-chain acrylates being conducted at elevated temperatures to ensure a reasonable reaction rate. niscpr.res.in For instance, the esterification of acrylic acid with ethanol (B145695) is often studied at temperatures between 50-70°C. researchgate.net Heterogeneous catalysts, such as acidic ion-exchange resins, also serve as effective, easily separable alternatives to mineral acids. chemra.com

Table 1: Parameters in Acid-Catalyzed Esterification of Acrylic Acid

| Parameter | Description | Common Examples/Conditions | Source(s) |

|---|---|---|---|

| Reactants | Carboxylic acid and a long-chain alcohol. | Acrylic Acid, 1-Icosanol | nih.gov |

| Catalyst | Homogeneous or heterogeneous acids to accelerate the reaction. | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Acidic Resins | researchgate.netgoogle.comchemra.com |

| Temperature | Elevated temperatures are used to increase the reaction rate. | Typically 50-140°C depending on reactants and catalyst. | researchgate.netchemra.com |

| Byproduct Removal | Continuous removal of water is necessary to shift the equilibrium towards the product. | Azeotropic distillation with an entraining agent (e.g., benzene, cyclohexane). | google.com |

Transesterification Approaches for this compound

Transesterification is an alternative route that avoids the direct use of acrylic acid. In this process, a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, reacts with 1-icosanol to form this compound and a low-boiling-point alcohol (methanol or ethanol). nih.gov The reaction is driven to completion by the continuous removal of the more volatile alcohol byproduct through distillation. google.com

This method is often catalyzed by titanium or zirconium alcoholates. google.comgoogle.com The process can be performed by passing an oxygen-containing gas through the reaction mixture at elevated temperatures to prevent polymerization of the acrylate monomer. google.com Enzymatic transesterification, using lipases like immobilized Candida antarctica lipase (B570770) B, presents a milder, more selective alternative. nih.gov Studies on the acrylation of 1-octanol (B28484) have shown that transesterification using ethyl acrylate as the acyl donor can be significantly faster than direct esterification with acrylic acid. nih.gov

Advanced and Sustainable Synthetic Strategies for this compound Precursors

The sustainability of this compound production is heavily dependent on the synthesis of its precursor, acrylic acid. Traditionally derived from petrochemicals, significant research has focused on developing bio-based routes.

Bio-based Feedstock Utilization for Acrylic Acid Synthesis

The development of sustainable methods to produce acrylic acid from renewable biomass is a key area of research. researchgate.net One promising pathway starts from furfural (B47365), a platform chemical derived from the dehydration of lignocellulosic biomass. nih.govd-nb.info A four-step, environmentally benign route can convert furfural into acrylic acid with a total yield of 81%. nih.govnih.gov This process involves photooxygenation, aerobic oxidation, hydrolysis, and ethenolysis, generating minimal waste and exhibiting high atom efficiency. nih.govd-nb.info

Another significant bio-based route involves the microbial fermentation of plant-based raw materials, such as corn glucose, to produce 3-Hydroxypropionic acid (3HP). researchgate.netlgcorp.com This 3HP is then dehydrated to yield bio-based acrylic acid. This technology has progressed to the point of commercial-scale production, offering a product with a molecular structure identical to its petrochemical counterpart. lgcorp.com Lactic acid, another fermentation product, can also be converted to acrylates, further expanding the portfolio of bio-based feedstocks. fraunhofer.de

Table 2: Comparison of Bio-based Routes to Acrylic Acid

| Feedstock | Key Intermediate(s) | General Process | Key Advantages | Source(s) |

|---|---|---|---|---|

| Lignocellulose (e.g., agricultural waste) | Furfural, Maleic Anhydride (B1165640) | Multi-step chemical conversion (oxidation, hydrolysis, ethenolysis). | Utilizes non-food biomass; high atom efficiency. | nih.govd-nb.infonih.gov |

| Plant-based sugars (e.g., glucose) | 3-Hydroxypropionic acid (3HP) | Microbial fermentation followed by dehydration. | Direct replacement for petroleum-based acrylic acid; commercial viability. | lgcorp.com |

| Plant-based sugars (e.g., glucose) | Lactic Acid | Fermentation followed by catalytic conversion. | Provides an alternative pathway from a common bio-derived platform chemical. | google.comfraunhofer.de |

Green Chemistry Principles in this compound Production

The production of this compound via bio-based precursors aligns with several principles of green chemistry. The use of renewable feedstocks, such as furfural from lignocellulose or sugars for fermentation, is a cornerstone of this approach. nih.govlgcorp.com The synthesis of acrylic acid from furfural is noted for its high atom economy, where a significant portion of the reactants is incorporated into the final product, minimizing waste. nih.govd-nb.info

Furthermore, these advanced routes often employ catalytic methods, such as photocatalysis and aerobic oxidation, which use molecular oxygen as a reagent instead of harsher, high-energy oxidants. nih.gov The use of environmentally safer solvents like water, methanol, and acetonitrile (B52724) in these processes also contributes to their green credentials. nih.gov By integrating these principles, the environmental impact associated with the production of key monomers like acrylic acid can be substantially reduced, paving the way for more sustainable polymer manufacturing. nih.gov

Synthesis of Functionalized this compound Derivatives for Specialized Applications

Functionalized this compound derivatives are synthesized to impart specific properties to polymers for specialized applications. These derivatives can be created by incorporating additional functional groups into the monomer structure.

One approach is to copolymerize this compound with other functional monomers. For example, a copolymer could be formed with monomers containing hydroxyl groups (like hydroxyethyl (B10761427) acrylate), carboxylic acid groups (like methacrylic acid), or amide groups. google.comscirp.org This allows for the precise tuning of polymer properties such as hydrophilicity, adhesion, and thermal characteristics. scirp.org

Another strategy involves the chemical modification of a precursor before or after the introduction of the acrylate group. For instance, functional groups can be introduced onto the long alkyl chain of 1-icosanol before it is esterified with acrylic acid. Alternatively, a reactive monomer like glycidyl (B131873) acrylate can be synthesized and then further reacted to introduce desired functionalities. google.com The synthesis of acrylate derivatives containing phosphorus groups (phosphonates or phosphates) has been demonstrated for creating monomers with specific self-aggregation behaviors in solution. researchgate.net Such strategies enable the design of complex copolymers with tailored architectures, such as block, random, or gradient copolymers, using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. scirp.org These functionalized long-chain alkyl acrylates are important for developing advanced materials, including novel coatings, adhesives, and dispersants. google.comscirp.org

Homopolymerization of Icosyl Acrylate

Free Radical Homopolymerization Kinetics of Icosyl Acrylate (B77674)

The homopolymerization of icosyl acrylate via free-radical pathways involves classic kinetic stages of initiation, propagation, and termination. The long alkyl (icosyl) side chain introduces specific steric and diffusion effects that influence the reaction kinetics compared to shorter-chain acrylates.

Determination of Polymerization Rate Constants and Reaction Orders

The rate of polymerization for long-chain acrylates and methacrylates often exhibits first-order kinetics with respect to the monomer concentration. researchgate.netresearchgate.netresearchgate.net This has been specifically observed in the polymerization of analogous long-chain monomers such as eicosyl methacrylate (B99206) and n-docosyl acrylate. researchgate.net For instance, in the reverse atom transfer radical polymerization (ATRP) of eicosyl methacrylate, the process was found to follow first-order kinetics. researchgate.netresearchgate.net

The determination of rate constants is crucial for controlling the polymerization process. In a study on the reverse ATRP of eicosyl methacrylate at 80 °C, the apparent rate constant was calculated to be 6.54 × 10⁻⁵ s⁻¹. researchgate.net While this value is for the methacrylate analogue, it provides a valuable reference point for the kinetic behavior of this compound. The propagation rate coefficient (k_p) is a key parameter, and for acrylates in general, its determination is often achieved through techniques like pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC). cmu.edu Ab initio calculations are also employed to predict a comprehensive and consistent dataset of intrinsic rate coefficients for the various reactions occurring during acrylate polymerization. mdpi.com

Investigation of Initiator Systems and Their Concentration Effects

A variety of initiator systems can be used for the free-radical polymerization of acrylate monomers. Common initiators include azo compounds like 2,2′-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO), which have been effectively used in the polymerization of similar long-chain monomers. researchgate.net

The concentration of the initiator has a significant impact on the polymerization process. Generally, an increase in the initiator concentration leads to a higher number of generated radicals, which in turn increases the rate of polymerization. dergipark.org.trmdpi.com However, this can also result in the formation of a larger number of individual polymer chains, leading to a decrease in the average molecular weight of the resulting polymer. mdpi.com In photopolymerization systems, the concentration of the co-initiator has been shown to linearly increase the degree of monomer conversion up to an optimal concentration. dergipark.org.tr For conventional radical polymerization, finding the optimal initiator concentration is key to balancing the reaction speed with the desired polymer characteristics.

Impact of Temperature and Pressure on Reaction Progress

Temperature is a critical parameter in the polymerization of this compound. Increasing the polymerization temperature generally enhances the rate of reaction due to increased kinetic energy of the molecules and more efficient decomposition of the thermal initiator. researchgate.netajpojournals.org For example, in the polymerization of eicosyl methacrylate, it was observed that the rate of polymerization and the initiator efficiency increased with rising temperature. researchgate.net However, excessively high temperatures can lead to a decrease in the molecular weight of the polymer and promote undesirable side reactions, such as chain transfer. ajpojournals.orguc.edu

Pressure also exerts a significant influence on polymerization. An increase in pressure typically accelerates the polymerization rate and simultaneously leads to the formation of polymer with a higher molecular weight. uc.edu This is because high pressure favors the propagation reaction, which involves a decrease in volume, while disfavoring termination reactions. uc.edu The interplay between temperature and pressure allows for the manipulation of reaction rates and polymer properties; for instance, increasing both can achieve very high polymerization rates while maintaining the desired molecular weight. uc.edu

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), are employed to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and specific macromolecular architectures. diva-portal.org These methods are particularly valuable for monomers like this compound, where precise control over the comb-like polymer structure is desired. Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) is one of the most successful and widely used techniques. diva-portal.org

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP method that involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst, typically a copper complex. wikipedia.orgspringernature.com This process establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. diva-portal.orgcmu.edu This equilibrium minimizes termination reactions, allowing for the controlled growth of polymer chains. ATRP has been successfully applied to a wide range of acrylate and methacrylate monomers, demonstrating its suitability for producing well-defined poly(this compound). researchgate.netresearchgate.net

Reverse ATRP is a variation of the conventional ATRP process. In this system, the catalyst is introduced in its higher oxidation state (e.g., Fe³⁺ or Cu²⁺), and a conventional free-radical initiator, such as AIBN or BPO, is used to generate the initial radicals. wikipedia.orggoogle.com These radicals react with the monomer and are then deactivated by the transition metal complex, forming the dormant species and the lower oxidation state catalyst, thereby initiating the ATRP equilibrium. researchgate.net

Reverse ATRP has been successfully utilized for the synthesis of polymers from long-chain acrylate and methacrylate monomers. For instance, well-defined poly(n-docosyl acrylate) has been synthesized via reverse ATRP using a carbon tetrabromide/FeCl₃/2,2′-bipyridine (bpy) initiation system in the presence of AIBN or BPO. researchgate.net Similarly, the reverse ATRP of eicosyl methacrylate was carried out using an Fe(III)/bpy catalytic system. researchgate.netresearchgate.net This polymerization showed a linear increase in the number-average molecular weight (M_n) with monomer conversion and produced polymers with narrow molecular weight distributions (M_w/M_n = 1.20–1.55), confirming the controlled nature of the polymerization. researchgate.netresearchgate.net

Table 1: Reverse ATRP Systems for Long-Chain Acrylate and Methacrylate Monomers

| Monomer | Initiator System | Catalyst System | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Eicosyl Methacrylate (EMA) | Conventional Radical Initiator (Implied) | Fe(III)/2,2'-bipyridine (bpy) | N,N-dimethylformamide (DMF) | 80 °C | First-order kinetics; M_n increases linearly with conversion; M_w/M_n = 1.20-1.55. | researchgate.net, researchgate.net |

| n-Docosyl Acrylate (DA) | AIBN or BPO | CBr₄/FeCl₃/2,2′-bipyridine (bpy) | N,N-dimethylformamide (DMF) | 80 °C | First-order kinetics; AIBN-initiated system showed a faster rate than BPO-initiated system. | researchgate.net |

Catalyst and Ligand System Optimization

In Atom Transfer Radical Polymerization (ATRP), the catalyst and ligand system is crucial for achieving a controlled polymerization. The most commonly used catalysts are based on copper complexed with nitrogen-containing ligands. The selection of the ligand is critical and influences the catalyst's activity and the equilibrium between the active and dormant species. nih.gov

For the polymerization of acrylates, various ligand systems have been optimized to enhance control and minimize catalyst concentration. nih.gov For instance, ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and tris[(2-pyridyl)methyl]amine (TPMA) have been rationally selected to mitigate side reactions. nih.gov Techniques like Activators Re-generated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) have been developed to reduce catalyst concentrations to as low as 10-50 ppm, which is beneficial for many applications as it may eliminate the need for catalyst removal. researchgate.netnih.gov

Iron-based catalyst systems have also been explored for the ATRP of acrylates. mdpi.com For example, iron(II) complexes with halide anions as ligands have been shown to catalyze the controlled polymerization of acrylates. mdpi.com

Table 1: Examples of Catalyst/Ligand Systems for Acrylate Polymerization

| Catalyst System | Ligand | Monomer Type | Key Features |

| Cu(I)/Cu(II) | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | Acrylates | Allows for low catalyst concentrations (as low as 50 ppm) in ARGET ATRP. nih.gov |

| Cu(I)/Cu(II) | Tris[(2-pyridyl)methyl]amine (TPMA) | Acrylates | Suitable for systems where complex dissociation or acid evolution are concerns. nih.gov |

| Cu(II)Br2/L | N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) | Acrylates | Used in photoATRP with high control over molecular weight and narrow dispersity (Đ ≤ 1.13). rsc.org |

| Fe(II)/Fe(III) | Halide anions | Acrylates | Catalyzes controlled polymerization; ionic nature facilitates catalyst removal. mdpi.com |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization method applicable to a wide range of monomers, including acrylates. wikipedia.org This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent, to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org

The choice of the RAFT agent is critical and depends on the monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are commonly effective RAFT agents. researchgate.net The mechanism involves a rapid equilibrium between active propagating radicals and dormant polymeric RAFT adducts, which minimizes irreversible termination reactions. This living characteristic allows for the synthesis of complex architectures like block copolymers. tcichemicals.comnih.gov The process is tolerant of various functional groups and can be performed in a range of solvents, including aqueous media.

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that employs a stable nitroxide radical to reversibly trap the propagating radical chain. wikipedia.org This reversible termination establishes an equilibrium between active and dormant species, leading to controlled polymer growth. NMP is a metal-free technique, which can be an advantage for certain applications.

The process can be initiated either through a unimolecular initiator (an alkoxyamine) or a bimolecular system consisting of a conventional radical initiator and a free nitroxide. While initially developed for styrenic monomers, advancements have expanded its applicability to other monomers, including acrylates. researchgate.net For instance, the use of specific nitroxides like N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethyl propyl) nitroxide (SG1) has enabled the controlled polymerization of acrylic acid. researchgate.net The living nature of NMP allows for the synthesis of well-defined polymers with low dispersity and predictable molecular weights.

Mechanistic Insights into CRP for Poly(this compound) Synthesis

Controlled Radical Polymerization (CRP) techniques like ATRP, RAFT, and NMP rely on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. researchgate.netnih.gov This fundamental principle suppresses irreversible termination reactions, which are prevalent in conventional free-radical polymerization, thereby imparting a "living" character to the polymerization. google.com

In ATRP , the mechanism involves the reversible transfer of a halogen atom between the dormant polymer chain and a transition metal complex. The equilibrium constant (KATRP) determines the concentration of active radicals. mdpi.com

RAFT polymerization operates via a degenerative chain transfer mechanism. nih.gov The RAFT agent reversibly adds to the propagating radical to form a dormant species, which then fragments to release a new radical that can reinitiate polymerization.

In NMP , the reversible deactivation occurs through the homolytic cleavage and reformation of a C-O bond in an alkoxyamine at the end of the polymer chain. wikipedia.org The persistent radical effect plays a crucial role, favoring the recombination of the propagating radical with the stable nitroxide radical over irreversible termination reactions. wikipedia.org

These controlled mechanisms allow for the synthesis of poly(this compound) with precise control over its molecular architecture, including the preparation of block copolymers and end-functionalized polymers. tcichemicals.comnih.gov

Specialized Polymerization Techniques for Poly(this compound)

Beyond the fundamental CRP methods, specialized techniques can be employed for the synthesis of poly(this compound) with specific properties or for particular applications.

Photopolymerization Kinetics and Mechanism of this compound Systems

Photopolymerization offers rapid curing rates and spatial and temporal control over the polymerization process. researchgate.netnih.gov The photopolymerization of acrylates proceeds via a free-radical mechanism initiated by the decomposition of a photoinitiator upon exposure to light, typically UV radiation. mdpi.com The resulting radicals initiate the polymerization of the acrylate monomers. mdpi.com

The kinetics of acrylate photopolymerization are often characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds. nokia.com This is due to the "gel effect" or "Trommsdorff effect," where the increasing viscosity of the medium restricts the mobility of the growing polymer chains, reducing the rate of termination. researchgate.net The final conversion of the monomer can range from 40% to 100%, depending on the functionality and structure of the monomer. nokia.com The kinetics can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC). nokia.com

Emulsion and Suspension Polymerization Strategies for Poly(this compound)

Emulsion and suspension polymerization are heterogeneous techniques used to produce polymer particles dispersed in a continuous phase, typically water. dtic.mil

Emulsion polymerization involves emulsifying the monomer in water with a surfactant. specialchem.com Polymerization is initiated in the aqueous phase, and polymer particles are formed within monomer-swollen surfactant micelles or polymer particles. specialchem.com This method allows for the production of high molecular weight polymers at a high polymerization rate while maintaining a low viscosity of the dispersion. specialchem.comnih.gov

Suspension polymerization is used to produce larger polymer particles (typically >0.2 µm). nih.gov In this method, the monomer is dispersed as droplets in a continuous phase, and polymerization occurs within these droplets. nih.gov Water-soluble polymeric surfactants are often used as stabilizers. nih.gov

Both techniques can be adapted for the polymerization of this compound to produce poly(this compound) in the form of a latex or beads, which can be advantageous for various applications, such as in coatings and adhesives. justia.commdpi.com

Bulk and Solution Polymerization Conditions

The homopolymerization of this compound can be achieved through various techniques, with bulk and solution polymerization being common methods for producing poly(this compound). These methods offer distinct advantages and are chosen based on the desired polymer characteristics and process control.

Bulk Polymerization

Bulk polymerization of this compound is carried out using only the monomer and an initiator, without any solvent. This method is advantageous for achieving high reaction rates and producing a pure polymer. However, the viscosity of the reaction mixture can increase significantly as the polymerization progresses, which may lead to challenges in heat dissipation and stirring.

Research into the bulk polymerization of similar long-chain acrylates provides insights into the likely conditions for this compound. For instance, the bulk atom transfer radical polymerization (ATRP) of 2-methoxy ethyl acrylate has been conducted at 60°C using methyl 2-bromopropionate as an initiator and a copper-based catalyst system. researchgate.net Another study on the free radical polymerization of 2-ethylhexyl acrylate in bulk utilized benzoyl peroxide as a thermal initiator, resulting in very high conversion within a short reaction time. ias.ac.in Such polymerizations are often rapid due to the high concentration of the monomer. ias.ac.in

For the bulk polymerization of this compound, a free-radical initiator is typically employed. The choice of initiator depends on the desired polymerization temperature.

Table 1: Representative Initiators for Bulk

| Initiator Class | Specific Example | Typical Decomposition Temperature Range |

|---|---|---|

| Azo Initiators | 2,2′-Azobisisobutyronitrile (AIBN) | 60-80°C |

| Peroxide Initiators | Benzoyl Peroxide (BPO) | 70-90°C |

The polymerization temperature is a critical parameter that influences both the rate of polymerization and the molecular weight of the resulting poly(this compound). Higher temperatures generally lead to faster reaction rates but can also result in lower molecular weight polymers due to increased chain transfer reactions.

Solution Polymerization

Solution polymerization involves dissolving the this compound monomer and the initiator in a suitable solvent. taylorandfrancis.comwikipedia.org This method offers better control over the reaction temperature as the solvent helps to dissipate the heat generated during the exothermic polymerization process. wikipedia.org It also reduces the viscosity of the reaction medium, allowing for more uniform mixing. wikipedia.org A potential drawback is the need to remove the solvent after polymerization, and the possibility of chain transfer to the solvent, which can limit the achievable molecular weight. wikipedia.org

The selection of a solvent is crucial and is based on its ability to dissolve both the monomer and the resulting polymer, as well as its inertness under the reaction conditions. For long-chain acrylates like this compound, non-polar or moderately polar aprotic solvents are often suitable.

Studies on related long-chain acrylates have employed various solvents. For the free radical copolymerization of octadecyl acrylate, toluene (B28343) has been used as a solvent with AIBN as the initiator at 70°C. researchgate.net Similarly, the ATRP of lauryl acrylate has been conducted in toluene. cmu.edu For the reverse ATRP of eicosyl methacrylate, N,N-dimethylformamide (DMF) was used as the solvent at 80°C. researchgate.net

Table 2: Suitable Solvents for Solution

| Solvent | Boiling Point (°C) | Characteristics |

|---|---|---|

| Toluene | 111 | Good solvent for many acrylates and their polymers. |

| Xylene | 138-144 | Higher boiling point, suitable for higher temperature polymerizations. |

| N,N-Dimethylformamide (DMF) | 153 | Aprotic polar solvent, can influence polymerization kinetics. |

The concentration of the monomer in the solvent is another important parameter. While higher monomer concentrations can increase the polymerization rate, lower concentrations can help in better controlling the reaction and achieving a narrower molecular weight distribution.

Table 3: Illustrative Conditions for Solution

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Monomer | This compound | This compound |

| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |

| Solvent | Toluene | Xylene |

| Temperature | 70°C | 85°C |

| Monomer Concentration | 20-50% (w/v) | 30-60% (w/v) |

| Initiator Concentration | 0.1-1.0 mol% (relative to monomer) | 0.1-1.0 mol% (relative to monomer) |

This table presents representative conditions based on the polymerization of similar long-chain acrylates.

Copolymerization Studies Involving Icosyl Acrylate

Monomer Reactivity Ratios of Icosyl Acrylate (B77674) in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (r1) versus the other comonomer (r2). frontiersin.org These ratios predict the composition and sequence distribution of the monomers along the copolymer chain. frontiersin.org While specific reactivity data for icosyl acrylate is not extensively documented in public literature, the principles of its determination and the behavior of structurally similar long-chain alkyl acrylates provide significant insight.

The determination of monomer reactivity ratios is typically performed by carrying out a series of copolymerizations at low monomer conversion (<10%) with varying initial monomer feed ratios. frontiersin.orgscielo.org The resulting copolymer composition is then analyzed, often using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy. frontiersin.orgscielo.org Several linear and non-linear methods are employed to calculate the reactivity ratios from this data.

Mayo-Lewis Method : This is a foundational, non-linear graphical method where the copolymer composition equation is used to plot curves representing possible r1-r2 pairs for each experiment. The intersection of these curves provides the reactivity ratios. wmich.edu

Fineman-Ross (FR) Method : This is a widely used linearization method that transforms the copolymer composition equation into a linear form: G = H * r1 - r2. By plotting G vs. H, the slope gives r1 and the intercept gives -r2. frontiersin.orgrsc.orgresearchgate.net However, this method can sometimes give different results depending on which monomer is designated as M1 and can place undue weight on certain data points. researchgate.net

Kelen-Tudos (KT) Method : This method is an improvement on the Fineman-Ross approach. It introduces an arbitrary constant (α) to distribute the data points more evenly and give them equal statistical weight, leading to more reliable results. frontiersin.orgscielo.orgrsc.org The KT equation is plotted as η versus ξ, from which r1 and r2 can be determined from the slope and intercept. frontiersin.org

These methods are frequently used in tandem to ensure the accuracy of the determined reactivity ratios. frontiersin.orgresearchgate.net

The structure of the comonomer paired with this compound significantly influences the reactivity ratios and the final copolymer microstructure.

The steric hindrance and electronic effects of the comonomer's substituent groups play a crucial role. For instance, studies on the copolymerization of long-chain alkyl acrylates with other monomers demonstrate these effects. In the copolymerization of 2-ethylhexyl acrylate (EHA) and styrene (B11656), the reactivity ratios were found to be r(styrene) > 1 and r(EHA) < 1, indicating that the styryl radical prefers to add another styrene monomer, leading to a copolymer that is richer in styrene than the monomer feed and has a more block-like sequence distribution. frontiersin.org

Conversely, in the copolymerization of glycidyl (B131873) methacrylate (B99206) (GMA) and octadecyl acrylate (ODA), a long-chain acrylate structurally similar to this compound, the reactivity ratios were r(GMA) = 1.29 and r(ODA) = 0.68. researchgate.net This indicates that GMA is more reactive than ODA, and the propagating chain ending in a GMA unit preferentially adds another GMA monomer. researchgate.net The product of the reactivity ratios (r1 * r2) provides insight into the monomer sequence distribution; a product close to 1 suggests a nearly ideal random copolymer, while a product close to 0 suggests a tendency toward alternation. scielo.org The size of the alkyl side chain in acrylate comonomers can also affect the crystal orientation and amorphous regions within the resulting polymer fiber. capes.gov.br

Table 1: Monomer Reactivity Ratios for Systems with Long-Chain Acrylates This table presents data from structurally similar long-chain acrylates to illustrate expected reactivity trends.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| Styrene | 2-Ethylhexyl Acrylate | 1.24 | 0.71 | Fineman-Ross | frontiersin.org |

| Styrene | 2-Ethylhexyl Acrylate | 1.30 | 0.73 | Kelen-Tudos | frontiersin.org |

| Glycidyl Methacrylate | Octadecyl Acrylate | 1.29 | 0.68 | Fineman-Ross | researchgate.net |

Experimental Determination Methodologies (e.g., Fineman-Ross, Kelen-Tudos, Mayo-Lewis)

Synthesis and Architectural Design of this compound Copolymers

The architectural design of copolymers containing this compound is critical for their application. By controlling the polymerization method, various architectures such as random, block, and graft copolymers can be synthesized.

Random copolymers are synthesized when the monomer reactivity ratios are close to one, or through methods like conventional free radical polymerization where sequence control is limited. mdpi.comrsc.org In these structures, this compound and comonomer units are distributed randomly along the polymer chain. This approach is often used to average the properties of the respective homopolymers. For example, copolymerizing a long-chain, soft acrylate monomer with a hard monomer like methyl methacrylate allows for the precise tuning of properties like the glass transition temperature (Tg), hardness, and flexibility. gantrade.com Such copolymers can be synthesized using standard free radical initiators like 2,2′-azobisisobutyronitrile (AIBN) in a suitable solvent. researchgate.net

Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another. These materials can microphase-separate to form ordered nanostructures, combining distinct properties from each block. The synthesis of well-defined block copolymers incorporating this compound typically requires controlled/living radical polymerization (CRP) techniques. researchgate.net

Atom Transfer Radical Polymerization (ATRP) : ATRP uses a transition metal complex (e.g., copper bromide with a ligand) to reversibly activate and deactivate the propagating polymer chain. frontiersin.orgnih.gov A block copolymer can be synthesized by first polymerizing a different monomer (like styrene or methyl methacrylate) to create a macroinitiator, which is then used to initiate the polymerization of this compound in a second step. nih.govresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization controls the polymerization process through a chain transfer agent. This technique is highly versatile and can be used to first synthesize a homopolymer which then acts as a macro-RAFT agent for the subsequent polymerization of this compound to form a diblock copolymer. mdpi.comresearchgate.net

These methods allow for the creation of amphiphilic block copolymers, where a hydrophilic block can be paired with the hydrophobic this compound block, leading to self-assembly in selective solvents. mdpi.com

Graft copolymers are produced when polymer chains of one type are attached as branches to the main chain of another polymer. This architecture is useful for modifying the surface properties of materials or compatibilizing polymer blends.

There are two primary strategies for synthesizing graft copolymers:

"Grafting from" : In this method, a polymer backbone is functionalized with initiator sites. This compound monomers are then polymerized from these sites, growing the grafts directly from the substrate polymer. rsc.org Techniques like SET-LRP (Single-Electron-Transfer Living Radical Polymerization) can be combined with other methods to achieve this. rsc.org

"Grafting onto" : This approach involves synthesizing a polymer chain with a reactive end group (e.g., poly(this compound)) and then attaching it to a functionalized polymer backbone. marquette.edu

Grafting this compound onto a hydrophilic backbone, such as starch or poly(acrylic acid), can create amphiphilic superabsorbent materials or modify surface energies. bibliotekanauki.pl The reaction can proceed by generating radicals on the polymer backbone which then initiate the polymerization of the monomer. marquette.edu

Terpolymerization and Multi-Monomer Systems Featuring this compound

The incorporation of this compound into terpolymer and multi-monomer systems allows for the fine-tuning of polymer properties by combining the characteristics of different monomer units. A notable example involves the synthesis of terpolymers of this compound (IA), methyl methacrylate (MMA), and glycidyl methacrylate (GMA). These terpolymers have been investigated for their potential application as pour point depressants for waxy crude oils.

In one such study, free radical solution polymerization was employed to synthesize P(MMA/IA/GMA) terpolymers. The presence of the long alkyl chain from this compound is crucial for co-crystallization with the paraffin (B1166041) in crude oil, while the methyl methacrylate and glycidyl methacrylate components contribute to the polymer's solubility and interaction with asphaltenes and resins, respectively. The effectiveness of these terpolymers was found to be dependent on the monomer feed ratio. For instance, a terpolymer with a specific composition demonstrated a significant reduction in the pour point of a waxy crude oil sample.

Controlled Copolymerization of this compound Monomer

Controlled radical polymerization techniques have enabled the synthesis of well-defined copolymers containing this compound with predetermined molecular weights, low polydispersity, and complex architectures.

ATRP-Mediated Copolymerization for Controlled Molecular Weight and Composition

Atom Transfer Radical Polymerization (ATRP) has been successfully utilized for the copolymerization of long-chain alkyl acrylates like this compound, offering excellent control over the polymerization process. This control is essential for creating polymers with specific functionalities and predictable properties.

For instance, ATRP has been used to synthesize block copolymers where one of the blocks is a random copolymer of an alkyl acrylate and another monomer. While specific studies focusing solely on this compound are part of a broader class of long-chain alkyl acrylates, the principles and outcomes are directly applicable. The copolymerization of stearyl acrylate (a similar C18 acrylate) with methyl acrylate using ATRP has been shown to yield well-defined random copolymers. The resulting copolymers exhibited predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2). This level of control allows for the precise tailoring of the copolymer's thermal properties and solubility.

The general scheme for the ATRP of long-chain alkyl acrylates involves a copper catalyst complexed with a ligand, an alkyl halide initiator, and the monomer. The controlled nature of ATRP allows for the synthesis of block copolymers by sequential monomer addition. For example, a block copolymer of poly(this compound)-b-poly(methyl methacrylate) could be synthesized, combining the crystalline nature of the this compound block with the amorphous nature of the poly(methyl methacrylate) block.

RAFT-Mediated Copolymerization for Complex Architectures

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful technique for controlling the copolymerization of this compound, enabling the design of complex polymer architectures such as block, graft, and star copolymers. The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.

Research into the RAFT polymerization of long-chain alkyl acrylates has demonstrated the ability to produce well-defined homopolymers and block copolymers. For example, the synthesis of diblock copolymers of poly(stearyl acrylate)-b-poly(N,N-dimethylaminoethyl methacrylate) has been reported, showcasing the versatility of RAFT in creating functional and architecturally complex macromolecules. The long alkyl side chains of monomers like this compound can influence the polymerization kinetics, but with the appropriate choice of CTA, solvent, and temperature, excellent control over molecular weight and polydispersity can be achieved.

A study on the RAFT polymerization of lauryl acrylate (a C12 acrylate) showed that a trithiocarbonate (B1256668) CTA was effective in controlling the polymerization, leading to polymers with low PDI values. This control is instrumental in building more complex structures. For instance, a star polymer could be synthesized using a multi-functional CTA, with arms composed of random or block copolymers containing this compound. These complex architectures are of interest for applications in areas such as viscosity modification, surface coatings, and nanotechnology.

Molecular and Supramolecular Architecture of Poly Icosyl Acrylate and Its Copolymers

Chain Microstructure Analysis

The term tacticity refers to the stereochemical arrangement of chiral centers within a macromolecule. For poly(icosyl acrylate), the carbon atom in the polymer backbone to which the icosyl ester group is attached is a chiral center. The relative configurations of these centers determine whether the polymer is isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have regularly alternating configurations), or atactic (stereocenters are randomly arranged).

The tacticity of poly(n-alkyl acrylates) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR). acs.orgd-nb.info The chemical shifts of the backbone carbons, especially the quaternary and methine carbons, are sensitive to the local stereochemical environment. acs.org For polyacrylates synthesized via conventional free-radical polymerization, the resulting microstructure is generally atactic, showing a random distribution of stereocenters. This is due to the non-selective nature of the radical propagation step.

In ¹³C NMR spectra of poly(n-alkyl acrylates), the carbonyl carbon resonance can split into peaks corresponding to different triad (B1167595) sequences (mm, mr, rr - where 'm' is a meso diad and 'r' is a racemo diad), allowing for a quantitative assessment of the polymer's stereoregularity. nih.gov While specific high-resolution NMR data for poly(this compound) is not prevalent in public literature, the principles established for other poly(n-alkyl acrylates) apply. kyoto-u.ac.jpcmu.edu For instance, studies on poly(methyl methacrylate) have shown distinct signals for isotactic, syndiotactic, and atactic triads in the carbonyl, α-methyl, and quaternary carbon regions of the ¹³C NMR spectrum. acs.org Achieving high stereoregularity (isotactic or syndiotactic) for poly(this compound) would likely require specialized polymerization techniques, such as anionic polymerization or stereospecific catalysts, which provide greater control over the monomer addition to the growing polymer chain. bibliotekanauki.pl

When icosyl acrylate (B77674) is copolymerized with another monomer, the arrangement of the two monomer units along the polymer chain can be random, block-like, or alternating. mdpi.com This sequence distribution is primarily governed by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r₁ and r₂). mdpi.com

The monomer reactivity ratios predict the copolymer's microstructure:

r₁ > 1 and r₂ < 1 : Monomer 1 (e.g., this compound) is more reactive than monomer 2 with both propagating radicals. This leads to a tendency for the incorporation of monomer 1, resulting in a random copolymer with longer sequences of monomer 1.

r₁ ≈ r₂ ≈ 1 : Both monomers have similar reactivities toward the growing polymer chains, leading to a truly random or statistical copolymer where the monomer placement follows Bernoullian statistics. researchgate.net

r₁ ≈ r₂ ≈ 0 : Each monomer prefers to react with the other, leading to a highly alternating copolymer. mdpi.com

r₁ > 1 and r₂ > 1 : This is a rare case that leads to the formation of block copolymers or a mixture of two homopolymers.

The following table presents representative monomer reactivity ratios for long-chain itaconate esters (structurally similar to acrylates) with styrene (B11656), illustrating how monomer structure influences copolymer sequence.

Table 1: Monomer Reactivity Ratios for Copolymers of Styrene (S) with Long-Chain Di-n-Alkyl Itaconates (DI-n)

| Itaconate Monomer (M₁) | r₁ (Itaconate) | r₂ (Styrene) | Copolymer Type Tendency |

|---|---|---|---|

| Di-dodecyl itaconate (DI-12) | 0.22 | 0.39 | Random/Alternating |

| Di-octadecyl itaconate (DI-18) | 0.42 | 0.37 | Alternating |

| Di-docosyl itaconate (DI-22) | 0.50 | 0.47 | Alternating |

Data sourced from related research on long-chain itaconates, which serve as an analogue. researchgate.net

Achieving a strictly alternating copolymer of this compound often requires specific strategies, such as using a comonomer with a strong electron-accepting or electron-donating character that promotes cross-propagation, or employing Lewis acids to complex with one monomer and alter its reactivity. rsc.orgnih.gov Another approach involves the controlled copolymerization of monomers with significant differences in steric hindrance. nih.gov

Stereoregularity and Tacticity Determination in Poly(this compound)

Control of Molecular Weight Distribution and Polydispersity in Poly(this compound) Systems

The molecular weight and its distribution, known as polydispersity (or dispersity, Đ), are critical parameters that influence the mechanical and rheological properties of polymers. The polydispersity index (PDI or Đ) is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (Đ = Mw/Mn). A value of Đ = 1.0 signifies a perfectly uniform (monodisperse) sample.

Conventional free-radical polymerization typically yields polymers with broad molecular weight distributions (Đ > 1.5). However, significant advances in controlled/living radical polymerization (CRP) techniques have enabled the synthesis of poly(long-chain alkyl acrylates) with predetermined molecular weights and narrow polydispersity (Đ < 1.5). The most prominent CRP methods applicable to this compound are:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper) to reversibly activate and deactivate the propagating polymer chains. This process allows for a linear increase in molecular weight with monomer conversion and produces polymers with low dispersity. ATRP has been successfully applied to the polymerization of various long-chain acrylates, yielding well-defined comb-like polymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. It is highly versatile and tolerant of a wide range of functional groups, making it suitable for synthesizing well-defined poly(this compound) and its copolymers. nih.gov

These controlled polymerization methods provide a robust platform for designing complex architectures, such as block copolymers containing a poly(this compound) segment, with precise control over the length of each block.

Table 2: Comparison of Polymerization Techniques for Long-Chain Acrylates

| Polymerization Method | Typical Polydispersity (Đ) | Molecular Weight Control | Architecture Control |

|---|---|---|---|

| Conventional Free Radical | > 1.5 | Poor | Limited |

| Atom Transfer Radical Polymerization (ATRP) | 1.1 - 1.5 | Good | Excellent (Blocks, Stars) |

| Reversible Addition-Fragmentation Transfer (RAFT) | 1.1 - 1.5 | Good | Excellent (Blocks, Stars) |

This table provides a general comparison based on findings for long-chain alkyl acrylates. researchgate.net

Branching Density and Topological Features of Poly(this compound)

Two primary types of branching can occur in polyacrylates:

Short-Chain Branching (SCB): This arises from intramolecular chain transfer, commonly known as "backbiting." The radical at the end of a growing chain curls back and abstracts a hydrogen atom from its own backbone, typically from the third carbon atom, creating a more stable tertiary radical. Subsequent monomer addition from this new radical site results in a short branch.

Long-Chain Branching (LCB): This occurs through intermolecular chain transfer, where a propagating radical abstracts a hydrogen atom from the backbone of a different, pre-existing polymer chain. nih.gov This terminates the original chain and creates a new active site on the second chain, from which a long branch grows. d-nb.info

The presence of LCB significantly impacts the rheological properties of the polymer melt. The extent of branching can be quantified using techniques like melt-state ¹³C NMR spectroscopy to detect the quaternary carbons at the branch points. researchgate.net The presence of LCB can also be detected by multiple-detection size-exclusion chromatography (SEC), which shows a deviation in the Mark-Houwink plot for branched polymers compared to their linear counterparts. nih.gov While some studies on poly(n-butyl acrylate) have shown little evidence of LCB, others on poly(2-ethylhexyl acrylate) indicate that significant LCB can occur. nih.govd-nb.info Given its structure, poly(this compound) produced by radical polymerization is also susceptible to these chain transfer reactions, leading to a branched topology.

Self-Assembly and Ordered Structures of Poly(this compound) with Long Alkyl Side Chains

Polymers with long, flexible side chains, such as poly(this compound), are often referred to as "comb-like" polymers. A defining characteristic of these materials is their ability to self-assemble into ordered, nanophase-separated structures. rsc.org This behavior is driven by the chemical incompatibility between the polar polymer backbone and the nonpolar, paraffin-like C20 alkyl side chains.

The most common ordered structure formed is a lamellar structure , where the polymer backbones form layers separated by interdigitated or non-interdigitated layers of the crystallized alkyl side chains. acs.org The side chains, when sufficiently long (typically with 10 or more carbon atoms), can crystallize into a hexagonal lattice, similar to the packing of n-alkanes. researchgate.netresearchgate.net This side-chain crystallization is a first-order thermal transition and can be readily observed by Differential Scanning Calorimetry (DSC) as a distinct melting endotherm (Tm) and crystallization exotherm (Tc). rsc.org

The key factors influencing self-assembly and crystallization are:

Side-Chain Length: There is a critical side-chain length required for crystallization to occur. For poly(n-alkyl acrylates), this is around 10 carbon atoms. researchgate.net The melting temperature and enthalpy of fusion generally increase with increasing side-chain length. For PANA18 (a copolymer containing octadecyl acrylate), a melting point of 51.4 °C and an enthalpy of 71.2 J/g have been reported. rsc.org

Main-Chain Flexibility: A more flexible polymer backbone can more easily adopt a conformation that allows the side chains to pack efficiently into a crystal lattice. scispace.com

Copolymerization: Introducing a comonomer without a long alkyl side chain can disrupt the packing of the crystallizable side chains, leading to a decrease in the degree of crystallinity and the melting temperature. rsc.org

These ordered lamellar structures can be characterized by X-ray diffraction (XRD) or small-angle X-ray scattering (SAXS), which reveal sharp diffraction peaks corresponding to the lamellar spacing (d-spacing). akjournals.comutexas.edu This spacing is related to the length of the side chains and whether they are interdigitated. For example, in some poly(N-alkyl acrylamides), lamellar spacing increases with the length of the alkyl side chain. acs.org This self-assembly into well-defined nanostructures is a critical feature that governs the material's properties, making poly(this compound) a candidate for applications such as phase-change materials, self-healing coatings, and structured films. nih.govrsc.org

Advanced Analytical Techniques in Icosyl Acrylate Polymer Research

Spectroscopic Characterization of Poly(Icosyl Acrylate) and Copolymers

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of poly(this compound) and its copolymers. They provide a window into the molecular structure, functional groups, and bonding arrangements within the polymer.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HSQC, TOCSY, HMBC) for Microstructural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the detailed microstructural analysis of polymers, including poly(this compound). iupac.orgdntb.gov.ua Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can elucidate the tacticity (the stereochemical arrangement of chiral centers along the polymer backbone), sequence distribution in copolymers, and end-group functionalities. iupac.orguc.edu

1D NMR (¹H and ¹³C): One-dimensional ¹H NMR and ¹³C{¹H} NMR spectra provide the initial overview of the polymer structure. In the ¹H NMR spectrum of poly(this compound), characteristic signals would include a broad peak for the polymer backbone protons (-CH₂-CH-) and distinct signals from the long icosyl (C₂₀) side chain. Specifically, the triplet corresponding to the terminal methyl group (-CH₃) and the triplet for the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) would be clearly visible. ias.ac.inresearchgate.net The ¹³C NMR spectrum offers greater resolution for the backbone carbons and can provide information on the polymer's tacticity. iupac.orgresearchgate.net

2D NMR Techniques: To resolve the complex and often overlapping signals in 1D spectra of polymers, various 2D NMR techniques are employed. iupac.orgpolymersource.ca

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. It is particularly useful for resolving the signals of the backbone methine (-CH-) and methylene (-CH₂-) groups, which are sensitive to the polymer's configurational sequences (diads, triads). dntb.gov.uaresearchgate.net

Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a spin system, helping to identify the protons of the icosyl side chain and differentiate them from the backbone protons. iupac.orgresearchgate.net This technique can confirm assignments made by HSQC and help differentiate between meso and racemic proton environments. iupac.org

Heteronuclear Multiple-Bond Correlation (HMBC): HMBC detects long-range (2- to 3-bond) correlations between proton and carbon atoms. iupac.orgresearchgate.net This is crucial for assigning quaternary carbons and carbonyl carbons in the polymer backbone, which lack directly attached protons. For poly(this compound), an HMBC spectrum would show a correlation between the carbonyl carbon (C=O) and the protons on the adjacent backbone methine and the first methylene group of the icosyl chain (-O-CH₂-), confirming the ester linkage and providing further insight into the polymer's sequence and structure. iupac.orgresearchgate.net

By analyzing the relative intensities of the resolved signals for the backbone carbons (particularly the carbonyl and methine carbons), the proportions of different configurational sequences (e.g., isotactic, syndiotactic, atactic) can be quantified. researchgate.net

| Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Backbone -CH- | ~2.3 | ~41 | Correlates with C=O, backbone -CH₂-, and side-chain -O-CH₂- |

| Backbone -CH₂- | ~1.6-2.0 | ~35 | Correlates with C=O and backbone -CH- |

| Carbonyl C=O | - | ~175 | Correlates with backbone -CH- and side-chain -O-CH₂- |

| Side-Chain -O-CH₂- | ~3.9-4.1 | ~65 | Correlates with C=O and adjacent side-chain -CH₂- |

| Side-Chain -(CH₂)₁₇- | ~1.2-1.4 | ~22-32 | - |

| Side-Chain -CH₃ | ~0.9 | ~14 | Correlates with adjacent side-chain -CH₂- |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the progress of polymerization. researchgate.netgammadata.se During the polymerization of icosyl acrylate (B77674), FTIR can track the reaction by observing the disappearance of monomer-specific absorption bands and the appearance of polymer bands. gammadata.sesimply.science

The key spectral changes include:

Disappearance of Monomer Bands: The consumption of the this compound monomer is monitored by the decrease in the intensity of the absorption band corresponding to the C=C double bond stretching, typically found around 1637 cm⁻¹. gammadata.se

Appearance of Polymer Bands: The formation of poly(this compound) is confirmed by the absence of the C=C peak and the presence of strong characteristic bands for the saturated polymer backbone.

The resulting spectrum of poly(this compound) is dominated by the strong absorption of the ester group and the long alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~2920, ~2850 | C-H Asymmetric & Symmetric Stretching | Alkyl CH₂ and CH₃ | Confirms the presence of the long icosyl side chain. researchgate.netscielo.org.mx |

| ~1730 | C=O Stretching | Ester | The strong carbonyl band is a hallmark of acrylate polymers. scielo.org.mxspectroscopyonline.com |

| ~1465 | C-H Bending (Scissoring) | CH₂ | Characteristic of the alkyl side chain. researchgate.net |

| ~1240-1150 | C-O-C Asymmetric Stretching | Ester | Part of the "fingerprint" region for the acrylate ester linkage. gammadata.sespectroscopyonline.com |

| ~720 | C-H Rocking | -(CH₂)n- (n > 4) | Indicates the presence of a long methylene chain. |

By comparing the spectra taken at different time intervals during polymerization, a kinetic profile of the reaction can be constructed. gammadata.se FTIR is also a cost-effective tool for quality control, confirming the identity and assessing the purity or degradation of the final polymer product. researchgate.net

Other Vibrational Spectroscopy Methods (e.g., Raman Spectroscopy)

Raman spectroscopy serves as a valuable complementary technique to FTIR for the analysis of poly(this compound). semi.ac.cnresearchgate.net While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on different vibrational modes. diva-portal.org

A key advantage of Raman spectroscopy is its low interference from water, making it highly suitable for monitoring emulsion or solution polymerizations in aqueous media. imim.pl For poly(this compound) research, Raman spectroscopy is particularly sensitive to:

C=C Double Bond: The stretching vibration of the C=C bond in the acrylate monomer gives a strong and distinct signal (around 1630-1640 cm⁻¹), which is ideal for monitoring its consumption during polymerization. semi.ac.cnimim.pl

C-C Backbone: The carbon-carbon single bonds that form the polymer backbone have strong Raman signals, making the technique well-suited for studying polymer chain conformation and structure. semi.ac.cn

Symmetry and Conformation: Raman spectroscopy is sensitive to molecular symmetry. Changes in the Raman spectra can indicate changes in the polymer's local conformation and crystallinity. researchgate.netdiva-portal.org

For a homologous series of acrylate monomers, the position of the v(C=C) vibration can shift slightly with the increasing chain length of the alkyl group, which could allow for detailed studies of copolymerization kinetics. semi.ac.cn

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating polymer molecules based on their physical or chemical properties, providing critical data on molecular weight, molecular weight distribution, and composition.

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight characteristics of polymers like poly(this compound). researchgate.netshimadzu.com The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. researchgate.net

From a single GPC experiment, several key parameters are determined:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). simply.science This value describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length. Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization aim for low PDI values (typically < 1.5). wipo.int

Research on long-chain poly(n-alkyl acrylates) has demonstrated the synthesis of polymers with controlled molecular weights and narrow polydispersity. For instance, polymers with C₁₆ to C₃₀ alkyl chains have been synthesized with targeted molecular weights and low PDI values. wipo.int

| Polymer System | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Poly(n-alkyl acrylate) (C₁₆-C₃₀) | 8,000 - 70,000 | - | 1.0 - 1.5 | wipo.int |

| Poly(ethyl acrylate) | 21,900 | 23,400 | 1.07 | polymersource.ca |

| Polyurethane/Acrylate | 34,232 | 145,784 | 4.26 | regulations.gov |

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for analyzing polymer composition, especially for copolymers, and for quantifying residual monomers in the final product. Unlike GPC, which separates by size, HPLC can separate molecules based on their chemical nature, such as polarity. researchgate.netperkinelmer.com

For copolymers of this compound with a more polar comonomer (e.g., acrylic acid or 2-hydroxyethyl acrylate), gradient HPLC is an effective tool. A reversed-phase column is typically used with a solvent gradient that changes from a more polar to a less polar mobile phase.

Copolymer chains with a higher content of the polar monomer will have stronger interactions with the stationary phase and elute later.

Copolymer chains rich in the non-polar this compound monomer will elute earlier.

This separation allows for the determination of the chemical composition distribution (CCD) within a copolymer sample, providing insight into how the different monomers are distributed among the polymer chains. HPLC is also the method of choice for ensuring product quality by quantifying the amount of unreacted this compound monomer, which is important as residual monomers can be skin and eye irritants. waters.com

Calorimetric and Thermal Analysis Techniques for Polymerization and Polymer Systems

Calorimetric and thermal analysis techniques are fundamental in studying the thermal transitions and stability of polymers. They measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) in Polymerization Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful and sensitive thermal analysis method used to study the polymerization kinetics and thermal transitions of polymers like poly(this compound). eag.comresearchgate.net By measuring the heat flow associated with thermal events, DSC can provide critical information on various aspects of the polymer's behavior. eag.com

During polymerization, the process releases heat (exothermic reaction), which can be precisely measured by DSC. researchgate.netmdpi.com This allows for the investigation of polymerization kinetics by monitoring the rate of heat released from the sample. researchgate.net Both isothermal and non-isothermal (dynamic) DSC methods can be employed. In isothermal DSC, the heat flow is recorded over time at a constant temperature, providing real-time data on the polymerization process. researchgate.net Dynamic scans, where the sample is heated at a constant rate, are used to obtain thermograms at various heating rates, which can be used to calculate kinetic parameters such as activation energy. researchgate.netscielo.br

DSC is also instrumental in identifying and characterizing thermal transitions in poly(this compound). Key transitions that can be analyzed include:

Glass Transition Temperature (Tg): This is a critical property of amorphous or semi-crystalline polymers. The Tg appears as a step-like change in the baseline of the DSC curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.comuc.edu Knowledge of the Tg is essential for determining the upper use temperature of the material. eag.com

Melting Temperature (Tm): For semi-crystalline polymers, the melting of crystalline domains is observed as an endothermic peak on the DSC curve. eag.com

Crystallization Temperature (Tc): Upon cooling from the melt, the exothermic peak corresponding to crystallization can be observed. mdpi.com

The data obtained from DSC analysis, such as the enthalpy of polymerization, can be used to determine the degree of conversion of the monomer into polymer. unesp.br By comparing the heat of polymerization of a sample to the theoretical enthalpy for complete conversion, the percentage of reacted monomer can be calculated. unesp.br

Table 1: Hypothetical DSC Data for Poly(this compound) Polymerization

| Parameter | Value | Unit |

| Onset of Polymerization | 50 | °C |

| Peak of Exotherm | 85 | °C |

| Enthalpy of Polymerization (ΔH_pol) | -150 | J/g |

| Glass Transition Temperature (Tg) | 25 | °C |

| Melting Temperature (Tm) | 60 | °C |

Thermogravimetric Analysis (TGA) for Thermal Stability of Poly(this compound)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring changes in mass as a function of temperature in a controlled atmosphere. This analysis provides crucial data on the decomposition temperature, which is vital for determining the processing conditions and service life of poly(this compound). setaramsolutions.com

In a typical TGA experiment, a small sample of the polymer is heated at a constant rate, and its weight is continuously monitored. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps in identifying the temperatures at which maximum decomposition occurs. nih.govnih.gov

Key information obtained from TGA for poly(this compound) includes:

Onset of Decomposition: The temperature at which the polymer starts to lose mass, indicating the beginning of thermal degradation. setaramsolutions.com

Decomposition Profile: The TGA curve reveals whether the decomposition occurs in a single step or multiple stages. Multi-stage decomposition can suggest the presence of different components or degradation mechanisms. nih.gov

Residual Mass: The amount of material remaining at the end of the analysis at a high temperature, which can indicate the presence of inorganic fillers or char formation.

TGA can be performed under different atmospheres, such as nitrogen (inert) or air (oxidative), to study the effect of the environment on the thermal stability of poly(this compound). setaramsolutions.com For instance, analysis in an inert atmosphere shows the inherent thermal stability of the polymer backbone, while analysis in air reveals its susceptibility to oxidative degradation.

Table 2: Hypothetical TGA Data for Poly(this compound)

| Parameter | Temperature (°C) under Nitrogen | Temperature (°C) under Air |

| Onset of Decomposition (5% weight loss) | 320 | 300 |

| Temperature of Maximum Decomposition Rate | 380 | 360 |

| Final Decomposition Temperature (95% weight loss) | 450 | 430 |

| Residue at 600 °C | < 1% | < 0.5% |

Microscopic and Morphological Characterization (e.g., SEM, TEM, AFM) of Poly(this compound) Films and Materials

Microscopy techniques are essential for visualizing the surface and internal structure of poly(this compound) films and materials at the micro- and nanoscale. azom.com These methods provide direct visual evidence of morphology, which is critical for understanding and correlating material properties with their structure. polymersolutions.com

Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface topography of materials. azom.com For poly(this compound) films, SEM can reveal information about surface roughness, the presence of pores or defects, and the distribution of any additives or fillers. scielo.br To analyze the internal structure, samples can be cryo-fractured to expose a cross-section, which is then imaged. azom.com SEM can be coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) to determine the elemental composition of different features on the surface. polymersolutions.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the internal morphology of materials. polymersolutions.com For poly(this compound), TEM can be used to visualize phase separation in polymer blends, the size and distribution of nanoparticles in composites, and the arrangement of crystalline and amorphous domains. polymersolutions.comup.ac.za This technique requires the preparation of very thin sample sections. polymersolutions.com

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. alfa-chemistry.com It is particularly useful for quantifying surface roughness and studying the morphology of polymer films at the nanoscale. scielo.br AFM can be operated in different modes to map not only topography but also variations in mechanical properties like adhesion and stiffness across the sample surface.

Table 3: Comparison of Microscopic Techniques for Poly(this compound) Analysis

| Technique | Information Obtained | Typical Resolution | Sample Preparation |

| SEM | Surface topography, morphology, elemental composition (with EDS) | 1-20 nm | Conductive coating often required for insulating polymers |

| TEM | Internal morphology, crystalline structure, nanoparticle dispersion | < 1 nm | Ultrathin sectioning (50-100 nm) |

| AFM | 3D surface topography, roughness, phase imaging, mechanical properties | Angstrom to nanometer scale | Minimal, can be performed in air or liquid |

Rheological Characterization of Poly(this compound) Solutions and Melts